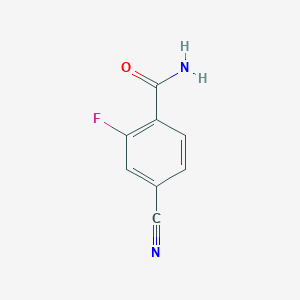

4-Cyano-2-fluorobenzamide

説明

Structure

2D Structure

3D Structure

特性

分子式 |

C8H5FN2O |

|---|---|

分子量 |

164.14 g/mol |

IUPAC名 |

4-cyano-2-fluorobenzamide |

InChI |

InChI=1S/C8H5FN2O/c9-7-3-5(4-10)1-2-6(7)8(11)12/h1-3H,(H2,11,12) |

InChIキー |

DUEDRJQDBMKSBA-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=C(C=C1C#N)F)C(=O)N |

製品の起源 |

United States |

Advanced Synthetic Methodologies for 4 Cyano 2 Fluorobenzamide and Its Precursors

Convergent and Linear Synthetic Strategies

| Strategy | Description | Advantages | Disadvantages |

| Linear Synthesis | Reactants are added sequentially in a step-by-step manner to build the target molecule. differencebetween.comchemistnotes.com | Simpler to plan. | Overall yield drops significantly with each step; can be time-consuming. differencebetween.comwikipedia.org |

| Convergent Synthesis | Key fragments of the target molecule are synthesized independently and then combined. chemistnotes.comfiveable.me | Higher overall efficiency and yield; allows for parallel synthesis of fragments. differencebetween.comfiveable.me | May require more complex planning and fragment coupling strategies. |

Carboxylic Acid Amidation Routes

A common and direct method for synthesizing 4-cyano-2-fluorobenzamide involves the amidation of its corresponding carboxylic acid, 4-cyano-2-fluorobenzoic acid. This transformation can be achieved through various activation and coupling methods.

One effective method for activating the carboxylic acid for amidation is the use of 1,1'-Carbonyldiimidazole (CDI). amazonaws.com In this process, 4-cyano-2-fluorobenzoic acid reacts with CDI to form a highly reactive acylimidazolide intermediate. This intermediate subsequently reacts with an ammonia (B1221849) source to yield the final this compound product. The reaction typically proceeds with the evolution of carbon dioxide gas. amazonaws.com

The rate of CDI-mediated amidation can be significantly influenced by reaction conditions. Research has shown that the presence of carbon dioxide can catalyze the reaction of imidazolides with amines, leading to a substantial rate enhancement. researchgate.net Furthermore, acid catalysis, for instance by using imidazole (B134444) hydrochloride (imidazole·HCl), has been demonstrated to significantly accelerate the amide coupling, thereby increasing the scope and utility of CDI as a coupling reagent, particularly with less reactive aromatic amines. semanticscholar.org

Table 2: Factors Influencing CDI-Mediated Amidation

| Factor | Effect | Reference |

|---|---|---|

| 1,1'-Carbonyldiimidazole (CDI) | Activates the carboxylic acid by forming a reactive acylimidazolide intermediate. | amazonaws.com |

| Carbon Dioxide (CO2) | Can act as a catalyst, enhancing the reaction rate between the imidazolide (B1226674) and the amine. | researchgate.net |

| Imidazole·HCl | Acts as an acid catalyst, significantly increasing the rate of amide formation. | semanticscholar.org |

Palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig amination, represent a powerful and versatile method for forming carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org This reaction is widely used for coupling amines with aryl halides or triflates. wikipedia.orgacsgcipr.org In a convergent synthesis strategy for this compound, an appropriately substituted aryl halide precursor could be coupled with an ammonia equivalent. The reaction mechanism involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by amine binding, deprotonation, and reductive elimination to furnish the aryl amine product. wikipedia.org

The development of various generations of phosphine (B1218219) ligands has been crucial to the success and broad applicability of this reaction. wikipedia.org Early systems utilized monodentate phosphine ligands, while later generations employed sterically hindered and bidentate phosphine ligands like BINAP and DPPF, which expanded the reaction's scope to include a wider range of amines and coupling partners under milder conditions. wikipedia.org

Table 3: Key Components of Buchwald-Hartwig Amination

| Component | Function | Examples |

|---|---|---|

| Catalyst | Facilitates the coupling reaction. | Pd(0) or Pd(II) complexes. |

| Ligand | Stabilizes the palladium center and influences reactivity. | Sterically hindered phosphines (e.g., Josiphos, XPhos), bidentate phosphines (e.g., BINAP, DPPF). wikipedia.org |

| Base | Required for the deprotonation step in the catalytic cycle. | Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS). |

| Amine Source | Provides the nitrogen atom for the C-N bond. | Primary or secondary amines, ammonia, or ammonia equivalents. acsgcipr.org |

Nitrile Hydrolysis Approaches to Fluoro-Benzamides

An alternative synthetic route involves the partial hydrolysis of a nitrile precursor. The cyano group (C≡N) is at the same oxidation state as a carboxylic acid and can undergo nucleophilic attack by water to form an amide. lumenlearning.com This reaction can be performed under either acidic or alkaline conditions, though careful control is necessary to prevent over-hydrolysis to the corresponding carboxylic acid. lumenlearning.comyoutube.com

Under acidic catalysis, the nitrile nitrogen is protonated, which increases the electrophilicity of the carbon atom, making it susceptible to attack by a weak nucleophile like water. lumenlearning.com Subsequent proton transfer and tautomerization yield the amide. lumenlearning.com In alkaline hydrolysis, the nitrile is heated with a base such as sodium hydroxide (B78521). chemguide.co.uk This method typically yields the sodium salt of the carboxylic acid and ammonia gas if the reaction goes to completion, but under controlled conditions, the intermediate amide can be isolated. chemguide.co.ukcommonorganicchemistry.com A mild method for converting nitriles to amides involves using an alkaline solution of hydrogen peroxide, which can offer higher selectivity for the amide product. commonorganicchemistry.comgoogle.com

Table 4: Comparison of Nitrile Hydrolysis Conditions

| Condition | Reagents | Intermediate/Product | Notes |

|---|---|---|---|

| Acidic Hydrolysis | Dilute acid (e.g., HCl) and heat. chemguide.co.uk | Amide, which can be further hydrolyzed to a carboxylic acid. | Protonation of the nitrile activates it for nucleophilic attack. lumenlearning.com |

| Alkaline Hydrolysis | Base (e.g., NaOH) and heat. chemguide.co.uk | Amide, which can be further hydrolyzed to a carboxylate salt. chemguide.co.uk | Can be difficult to stop the reaction at the amide stage. youtube.comcommonorganicchemistry.com |

| Peroxide-Mediated Hydrolysis | Alkaline hydrogen peroxide (H2O2). google.com | Primarily the amide. | Generally a milder method that can improve selectivity for the amide. commonorganicchemistry.com |

Novel and Green Synthetic Approaches

Modern synthetic chemistry emphasizes the development of "green" methodologies that reduce waste, minimize energy consumption, and avoid hazardous reagents. chemmethod.commdpi.com These principles are being applied to the synthesis of pharmaceutical intermediates like this compound.

Microfluidic Reactor Applications in Precursor Synthesis (e.g., 4-cyano-2-fluorobenzyl alcohol)

Microfluidic reactors, or "flow reactors," offer significant advantages over traditional batch synthesis, aligning with the principles of green chemistry. researchgate.net These systems confine reactions to small channels, leading to superior control over reaction parameters such as temperature and mixing. researchgate.net The high surface-area-to-volume ratio in microreactors allows for extremely efficient heat transfer, which is critical for managing highly exothermic reactions safely and improving product selectivity. researchgate.net

Table 5: Advantages of Microfluidic Synthesis

| Advantage | Description | Reference |

|---|---|---|

| Enhanced Safety | Superior temperature control minimizes risks associated with exothermic reactions and hazardous reagents. | researchgate.netgoogle.com |

| Improved Selectivity | Precise control over reaction conditions leads to fewer side products and higher purity. | researchgate.netgoogle.com |

| High Efficiency | Increased reaction speed and higher space-time yields compared to batch reactors. | researchgate.net |

| Energy Savings | Efficient heat transfer reduces the energy required to heat or cool the reaction. | researchgate.net |

| Scalability | Production can be scaled up by continuous operation or by running multiple reactors in parallel. | researchgate.net |

Mechanochemical Synthesis Considerations

Mechanochemical synthesis, a branch of solid-state chemistry, utilizes mechanical energy from grinding or milling to induce chemical reactions, often in the absence of a solvent. nih.gov This approach is gaining recognition as a sustainable and efficient alternative to traditional solvent-based methods. nih.govdigitellinc.com For the synthesis of primary amides like this compound, mechanochemical methods offer the potential for reduced waste, faster reaction times, and unique reactivity. nih.govacs.org

One viable mechanochemical route to primary amides involves the ball milling of esters with a source of ammonia, such as calcium nitride (Ca₃N₂), in the presence of a small amount of a liquid grinding assistant like ethanol. nih.govacs.orgresearchgate.net This method has been shown to be effective for a range of aromatic and heteroaromatic esters, converting them into the corresponding primary amides without the need for chromatographic purification. nih.govacs.org The reaction is compatible with various functional groups, which is a significant advantage when dealing with multifunctional molecules. nih.govresearchgate.net For the synthesis of this compound, a precursor such as methyl 4-cyano-2-fluorobenzoate could be subjected to these conditions.

Another mechanochemical approach is the continuous flow synthesis of amides, which can be performed using a jacketed screw reactor. This solvent-free method allows for high conversion rates with short residence times, often within minutes, and has been demonstrated on a gram scale. digitellinc.com The application of such a continuous flow mechanochemical process could offer a scalable and efficient manufacturing route for this compound.

The table below summarizes potential mechanochemical approaches for the synthesis of this compound.

| Method | Precursor | Reagents | Key Features | Potential Outcome |

| Batch Ball Milling | Methyl 4-cyano-2-fluorobenzoate | Calcium nitride, Ethanol | Solvent-free, no chromatography needed, functional group tolerance. nih.govacs.org | High yield of this compound. |

| Continuous Flow Screw Reactor | 4-Cyano-2-fluorobenzoic acid and Urea (B33335) | - | Solvent-free, rapid reaction, scalable. digitellinc.com | Efficient and clean synthesis of this compound. |

Environmentally Conscious Synthetic Methodologies

The principles of green chemistry are increasingly influencing the development of synthetic routes in the chemical and pharmaceutical industries, with a focus on minimizing waste and using less hazardous substances. mdpi.comresearchgate.netresearchgate.net For the synthesis of this compound, several environmentally conscious methodologies can be considered, primarily focusing on solvent-free conditions and the use of greener catalysts and reagents. scispace.comnih.govfigshare.comtandfonline.com

One of the most direct green approaches is the hydration of the corresponding nitrile, 2,4-difluorobenzonitrile. The hydration of nitriles to amides is an atom-economical reaction. researchgate.netbit.edu.cn Greener methods for this transformation aim to replace harsh acidic or basic conditions. oatext.com This can be achieved using heterogeneous catalysts or performing the reaction in environmentally benign solvents like water. mdpi.comresearchgate.net For instance, the hydration of nitriles has been successfully carried out in a water extract of pomelo peel ash (WEPPA), which acts as a bio-based solvent and catalyst system, leading to excellent yields without the need for transition metals or organic solvents. mdpi.com Another approach is the use of aldoximes as a water source in the presence of a rhodium catalyst, allowing the reaction to proceed under neutral and anhydrous conditions, which is beneficial for substrates with acid- or base-labile functional groups. organic-chemistry.org

Solvent-free synthesis is another cornerstone of green chemistry. digitellinc.comresearchgate.netscispace.com Amides can be synthesized by the direct heating of a carboxylic acid and urea in the presence of a catalyst like boric acid. researchgate.netscispace.comsemanticscholar.org This method avoids the use of hazardous solvents and lengthy reaction times. researchgate.netscispace.com The direct condensation of carboxylic acids and amines can also be achieved under solvent-free conditions using catalysts such as diatomite earth supported ionic liquids with ultrasonic irradiation. researchgate.net Additionally, the N-benzoylation of amines using vinyl benzoate (B1203000) can be performed at room temperature without any solvent or catalyst, offering a clean and ecocompatible pathway to benzamides. tandfonline.com

The following table outlines some environmentally conscious methods applicable to the synthesis of this compound.

| Method | Precursor | Reagents/Catalyst | Key Features |

| Nitrile Hydration | 2,4-difluorobenzonitrile | Water extract of pomelo peel ash (WEPPA) mdpi.com | Bio-based solvent, transition-metal-free, no organic solvents. |

| Nitrile Hydration | 2,4-difluorobenzonitrile | Acetaldoxime, Rh catalyst organic-chemistry.org | Anhydrous and neutral conditions, high functional group tolerance. |

| Solvent-free Amidation | 4-Cyano-2-fluorobenzoic acid | Urea, Boric acid researchgate.netscispace.com | Solvent-free, quick, environmentally friendly catalyst. |

| Solvent-free Condensation | 4-Cyano-2-fluorobenzoic acid and an amine | Diatomite earth@IL/ZrCl₄, ultrasonic irradiation researchgate.net | Reusable catalyst, low reaction times, high yield. |

| Solvent-free N-benzoylation | An appropriate amine | Vinyl benzoate tandfonline.com | Room temperature, no solvent, no catalyst. |

Radiosynthesis of Fluorine-18 (B77423) Labeled Analogues

The introduction of the positron-emitting radionuclide fluorine-18 ([¹⁸F], t₁/₂ ≈ 109.8 min) into bioactive molecules is of paramount importance for positron emission tomography (PET) imaging. acs.orgfrontiersin.org PET is a powerful non-invasive imaging technique used in clinical diagnostics and biomedical research. The synthesis of [¹⁸F]-labeled analogues of this compound would enable in vivo studies of the distribution and target engagement of this class of compounds. The most common method for producing [¹⁸F] is the proton irradiation of [¹⁸O]-enriched water, which yields aqueous [¹⁸F]fluoride. frontiersin.orgacs.org This nucleophilic form of the radioisotope is then utilized in subsequent labeling reactions. nih.gov

Nucleophilic [¹⁸F]Fluorination Strategies

Nucleophilic aromatic substitution (SₙAr) is a widely used method for the synthesis of [¹⁸F]-labeled aryl fluorides. nih.govnih.govharvard.edu For a successful SₙAr reaction, the aromatic ring must be activated by the presence of electron-withdrawing groups (EWGs) positioned ortho or para to a suitable leaving group. acs.orgharvard.eduepa.gov In the context of synthesizing an [¹⁸F]-labeled analogue of this compound, a precursor molecule would need to be designed with a good leaving group at the position where the [¹⁸F]fluoride is to be introduced.

Common leaving groups for radiofluorination include nitro (-NO₂), and halogens (-Cl, -Br). nih.gov The cyano (-CN) and amide (-CONH₂) groups present in the target molecule are electron-withdrawing and would activate the aromatic ring towards nucleophilic attack. For example, a precursor such as 4-cyano-2-nitrobenzamide could potentially be used, where the nitro group is displaced by [¹⁸F]fluoride. Microwave irradiation has been shown to accelerate these reactions, leading to faster and more efficient radiolabeling. nih.gov The choice of solvent is also crucial, with dimethyl sulfoxide (B87167) (DMSO) often being favored for less reactive substrates. nih.gov

For aromatic rings that are not sufficiently activated for a classical SₙAr reaction, modern methods have been developed. These include the use of diaryliodonium salts or triarylsulfonium salts as precursors. acs.orgnih.govresearchgate.net These precursors can undergo radiofluorination under milder conditions and expand the scope of accessible [¹⁸F]-labeled compounds. frontiersin.orgresearchgate.net Copper-mediated radiofluorination of arylstannanes and arylboronic esters also provides a powerful tool for labeling both electron-rich and electron-poor aromatic rings. nih.govnih.govmdpi.com Another innovative approach is the deoxyfluorination of phenols using reagents like PhenoFluor, which proceeds via a concerted nucleophilic aromatic substitution (CSₙAr) mechanism and does not require a highly activated aromatic ring. acs.orgnih.govharvard.edu

Precursor Design for Radioisotopic Incorporation

The successful radiosynthesis of an [¹⁸F]-labeled analogue of this compound is critically dependent on the design and synthesis of a suitable precursor. acs.org The precursor must contain a leaving group that can be efficiently displaced by [¹⁸F]fluoride under the constraints of a rapid radiosynthesis (typically within 2-3 half-lives of ¹⁸F).

The table below details potential precursor designs for the radiosynthesis of [¹⁸F]-4-cyano-2-fluorobenzamide.

| Precursor Type | Example Precursor Structure | Leaving Group | Activation Strategy | Relevant Synthetic Method |

| Nitro-activated | 4-Cyano-2-nitrobenzamide | Nitro (-NO₂) | The cyano and amide groups provide electronic activation for SₙAr. acs.orgepa.gov | Nucleophilic aromatic substitution (SₙAr). |

| Halo-activated | 2-Bromo-4-cyanobenzamide | Bromo (-Br) | The cyano and amide groups provide electronic activation for SₙAr. nih.gov | Microwave-induced nucleophilic aromatic substitution. nih.gov |

| Diaryliodonium Salt | (4-Cyano-2-benzamide)iodonium salt | Aryl group | The iodonium (B1229267) salt itself is a highly effective leaving group. acs.orgnih.gov | Nucleophilic [¹⁸F]fluorination. |

| Arylstannane | 2-(Trimethylstannyl)-4-cyanobenzamide | Trimethylstannyl (-SnMe₃) | - | Copper-mediated radiofluorodestannylation. nih.govnih.govmdpi.com |

| Phenol | 4-Cyano-2-hydroxybenzamide | Hydroxyl (-OH) activated as a better leaving group | - | Deoxyfluorination via a CSₙAr mechanism. nih.govharvard.edu |

The choice of precursor will depend on the desired labeling position, the stability of the precursor under reaction conditions, and the ease of its synthesis. For multi-step syntheses, protecting groups may be necessary for other functional groups in the molecule to ensure the chemoselectivity of the radiofluorination step. nih.govmdpi.com The final deprotection step must also be rapid and high-yielding to be compatible with the short half-life of fluorine-18.

Chemical Reactivity and Mechanistic Investigations of 4 Cyano 2 Fluorobenzamide

Transformations Involving the Nitrile Moiety

Conversion to Tetrazine Derivatives

A significant transformation of the nitrile group in aromatic compounds like 4-Cyano-2-fluorobenzamide is its conversion into a 1,2,4,5-tetrazine (B1199680) ring. This reaction is valuable for creating compounds used in bioorthogonal chemistry. The conventional approach involves the condensation of nitriles with hydrazine (B178648) to form a 1,2-dihydrotetrazine, which is subsequently oxidized to the aromatic tetrazine.

Recent advancements have led to the development of metal-free methods for tetrazine synthesis, which offer advantages in terms of cost, toxicity, and ease of product purification. One such approach involves a thiol-promoted reaction. In this method, the nitrile functionality is activated by a thiol catalyst, such as 3-mercaptopropionic acid, which facilitates the nucleophilic attack by hydrazine. This process forms an amidrazone intermediate that reacts further and, after oxidation, yields the tetrazine ring. This solid-phase synthesis is compatible with various functional groups and proceeds under mild conditions without the need for metal catalysts or high temperatures.

Another innovative metal-free approach utilizes dichloromethane (B109758) (DCM) as both a solvent and a carbon source for the tetrazine ring. This method provides a facile and efficient route to unsymmetrical 3-monosubstituted 1,2,4,5-tetrazines from aryl nitriles.

Table 1: Comparison of Synthetic Approaches for Tetrazine Formation from Nitriles

| Method | Reagents/Catalysts | Conditions | Advantages |

| Thiol-Promoted (Solid-Phase) | Hydrazine hydrate, 3-mercaptopropionic acid, NaNO₂/HCl (for oxidation) | Mild, room temperature | Metal-free, high yields (70-94%), single purification step, suitable for unsymmetrical tetrazines. nih.gov |

| DCM as Carbon Source | Hydrazine, Sulfur, Dichloromethane (DCM) | Microwave irradiation | Metal-free, efficient, novel use of DCM. nih.gov |

Hydrolysis and Related Carbonyl Transformations

The nitrile group of this compound can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. nih.govsemanticscholar.org This transformation proceeds through an amide intermediate. nih.gov

Under acidic conditions, the nitrile nitrogen is protonated, which enhances the electrophilicity of the nitrile carbon. A weakly nucleophilic water molecule then attacks this carbon. nih.govauburn.edu Following a proton transfer and tautomerization, a primary amide intermediate is formed. Further hydrolysis of this amide under the reaction conditions yields the corresponding carboxylic acid and an ammonium (B1175870) salt. nih.gov

In a basic medium, a strong nucleophile like the hydroxide (B78521) ion directly attacks the nitrile carbon. nih.gov The resulting intermediate is protonated by water to form an imidic acid, which tautomerizes to the amide. nih.gov Continuous heating in the basic solution saponifies the amide, yielding a carboxylate salt and ammonia (B1221849). semanticscholar.org Acidification of the salt in a subsequent workup step produces the final carboxylic acid. semanticscholar.org

Table 2: Mechanistic Steps in Nitrile Hydrolysis

| Hydrolysis Type | Step 1 | Step 2 | Step 3 | Final Product (after workup) |

| Acid-Catalyzed | Protonation of nitrile nitrogen. nih.govauburn.edu | Nucleophilic attack by water. nih.govauburn.edu | Formation of amide intermediate, followed by further hydrolysis. nih.gov | Carboxylic Acid |

| Base-Catalyzed | Nucleophilic attack by hydroxide ion. nih.gov | Protonation by water to form imidic acid. nih.gov | Tautomerization to amide, followed by saponification. nih.govsemanticscholar.org | Carboxylic Acid |

Grignard Reagent Additions and Subsequent Hydrolysis

The reaction of the nitrile group with Grignard reagents (R-Mg-X) provides an effective method for the formation of ketones. rsc.org This process involves the nucleophilic addition of the organomagnesium compound to the electrophilic carbon of the nitrile. nih.govrsc.org

The reaction initially produces a magnesium salt of an imine. This intermediate is stable until a hydrolytic workup is performed. rsc.org The addition of aqueous acid protonates the imine salt, converting it into an imine, which is then further hydrolyzed. The hydrolysis of the imine proceeds via an iminium ion, which is attacked by water. Subsequent proton transfers and elimination of ammonia lead to the formation of a ketone. nih.govrsc.org This two-step sequence effectively converts the nitrile group into a carbonyl group with the concomitant formation of a new carbon-carbon bond.

Reactivity of the Amide Functionality

The amide group in this compound is generally less reactive than other carboxylic acid derivatives due to resonance stabilization, which delocalizes the nitrogen's lone pair of electrons into the carbonyl group. chemistrysteps.com This reduces the electrophilicity of the carbonyl carbon and makes the amide nitrogen's lone pair less available for reactions. However, under appropriate conditions, the amide can undergo specific transformations.

N-Substituted Amide Formation

The formation of N-substituted amides from a primary amide like this compound typically requires activation. The amide protons are weakly acidic and can be removed by a strong base to form an amidate anion. This anion is a more potent nucleophile than the neutral amide. auburn.edu

Once deprotonated, the resulting nitrogen nucleophile can react with various electrophiles. For instance, reaction with an alkyl halide (R-X) in an N-alkylation reaction would yield a secondary, N-alkylated amide. Similarly, reaction with an acyl chloride (RCOCl) or an acid anhydride (B1165640) would result in N-acylation, forming an imide. These reactions provide a pathway to introduce a wide variety of substituents onto the amide nitrogen, further functionalizing the this compound scaffold.

Table 3: General Reactions for N-Substitution of Primary Amides

| Reaction Type | Electrophile | General Product | Conditions |

| N-Alkylation | Alkyl Halide (R-X) | N-Alkyl Amide | Strong base (e.g., NaH) to deprotonate the amide. |

| N-Acylation | Acyl Chloride (RCOCl) | Imide | Base (e.g., pyridine, triethylamine) or deprotonation with a strong base. |

Reactivity of the Fluorine Substituent

Nucleophilic Aromatic Substitution Considerations

The chemical reactivity of the fluorine atom in this compound is significantly influenced by the electronic properties of the other substituents on the aromatic ring. The fluorine atom is a potential leaving group in nucleophilic aromatic substitution (SNAr) reactions. The viability and rate of such reactions are largely dictated by the stability of the intermediate formed during the reaction.

In a typical SNAr mechanism, a nucleophile attacks the carbon atom bearing the leaving group, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.comyoutube.com The reaction is accelerated by the presence of electron-withdrawing groups, particularly at the ortho and para positions relative to the leaving group, as they delocalize and stabilize the negative charge of the intermediate. masterorganicchemistry.comyoutube.com

In the case of this compound, the fluorine atom is activated towards nucleophilic attack by two electron-withdrawing groups:

Cyano Group (-CN): Located para to the fluorine, the cyano group is a powerful electron-withdrawing group through both inductive and resonance effects. It effectively stabilizes the negative charge of the Meisenheimer intermediate. rsc.org

Benzamide (B126) Group (-CONH₂): The amide group, while more complex, also contributes to the electron-deficient nature of the aromatic ring.

Reaction Mechanism Studies

Mechanistic Pathways of Inverse Electron-Demand Diels-Alder Reactions of Derived Tetrazines

Tetrazines derived from aromatic nitriles are highly effective dienes in inverse electron-demand Diels-Alder (IEDDA) reactions. sigmaaldrich.com An IEDDA reaction is a [4+2] cycloaddition between an electron-deficient diene (the tetrazine) and an electron-rich dienophile (e.g., alkenes, alkynes). nih.gov This reaction is notable for its rapid kinetics and high selectivity, proceeding cleanly without the need for a catalyst. enamine.net

The mechanistic pathway involves the following key steps:

[4+2] Cycloaddition: The reaction is initiated by the cycloaddition of the tetrazine with a dienophile. In contrast to a normal Diels-Alder reaction, the IEDDA mechanism is governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene. nih.gov

Formation of a Bicyclic Intermediate: This initial cycloaddition forms an unstable, nitrogen-rich bicyclic intermediate. nih.gov

Retro-Diels-Alder Reaction: The intermediate rapidly undergoes a retro-Diels-Alder reaction, leading to the irreversible elimination of a molecule of dinitrogen (N₂). nih.gov

Product Formation: The loss of N₂ results in the formation of a dihydropyridazine (B8628806) product, which may subsequently oxidize to form a stable pyridazine (B1198779) ring. nih.gov

For a tetrazine derived from a precursor like this compound, the electron-withdrawing cyano and fluoro groups on the appended phenyl ring would play a crucial role. These groups lower the LUMO energy of the tetrazine, making it more electron-deficient. nih.govnih.gov This enhanced electrophilicity increases the rate of the IEDDA reaction, allowing it to proceed rapidly even with less reactive dienophiles. nih.gov The reaction is typically regioselective, yielding a single major product. nih.gov

Kinetic Analyses of Key Transformations

The kinetics of IEDDA reactions involving tetrazines are exceptionally fast, with second-order rate constants spanning many orders of magnitude depending on the specific tetrazine and dienophile pair. nih.gov These rapid kinetics are a primary reason for their widespread use in bioorthogonal chemistry, often referred to as "click chemistry". nih.govresearchgate.net

Kinetic analyses are typically performed under pseudo-first-order conditions, with a large excess of the dienophile. The reaction progress is monitored by UV-vis spectrophotometry, tracking the disappearance of the tetrazine's characteristic visible absorbance over time. nih.gov

Key factors influencing the reaction kinetics include:

Tetrazine Electronics: As discussed, electron-withdrawing substituents on the tetrazine ring or its appendages significantly increase the reaction rate by lowering the tetrazine's LUMO energy. nih.govenamine.net

Dienophile Reactivity: Strained alkenes and alkynes, such as trans-cyclooctene (B1233481) (TCO) or norbornene, are highly reactive dienophiles due to the release of ring strain in the transition state. nih.govnih.gov Electron-rich dienophiles like enamines also exhibit high reactivity. nih.gov

Solvent Effects: Studies on related cycloaddition reactions have shown that polar solvents can accelerate the reaction, suggesting that the transition state is more polar than the reactants. nih.gov

The activation parameters for these reactions are characterized by low enthalpies of activation (ΔH‡) and large, negative entropies of activation (ΔS‡), which is consistent with a highly ordered, concerted transition state typical of Diels-Alder reactions. nih.gov

Table 1: Representative Second-Order Rate Constants (k) for IEDDA Reactions This interactive table provides examples of reaction rates for different tetrazine and dienophile pairs to illustrate the kinetic scope of the IEDDA reaction.

| Tetrazine Derivative | Dienophile | Rate Constant (k) [M⁻¹s⁻¹] | Solvent |

| 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine | Norbornene | 2.6 | Dichloromethane |

| 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine | (E)-Cyclooctene | 6,000 | Dichloromethane |

| Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate | Styrene | 0.045 | Dioxane |

| 3-methyl-6-phenyl-1,2,4,5-tetrazine | trans-Cyclooctene (TCO) | 3,300 | Acetonitrile/Water |

Note: Data is compiled from various sources for illustrative purposes and does not represent a single cohesive study.

Intramolecular Radical Cyclization Pathways (Related Systems)

While specific studies on the intramolecular radical cyclization of this compound are not detailed, the mechanistic pathways can be inferred from related systems containing benzamide and cyano functionalities. Such cyclizations are powerful methods for constructing complex heterocyclic scaffolds.

A plausible pathway could involve the formation of an N-centered amidyl radical on the benzamide nitrogen. Amidyl radicals can be generated through various methods, including hydrogen atom abstraction or photoredox catalysis. acs.org Once formed, the amidyl radical can undergo intramolecular cyclization.

Two potential mechanistic pathways for a related system are:

Cyclization onto the Aromatic Ring: The amidyl radical could attack the aromatic ring in an intramolecular homolytic aromatic substitution (SHAr) process. nih.gov The cyclization would likely occur at the C2 position, ortho to the amide group, potentially leading to the displacement of the fluorine atom. The presence of the cyano group would influence the regioselectivity of this radical addition.

Cyclization onto the Cyano Group: Alternatively, radical cyclization could occur onto the carbon-nitrogen triple bond of the cyano group. mdpi.com This pathway, observed in other systems, typically involves the initial addition of a carbon- or nitrogen-centered radical to the nitrile, forming a highly reactive iminyl radical intermediate. mdpi.com This intermediate could then undergo further rearrangement or reaction to yield a stable cyclized product.

Recent research has demonstrated various radical cascade cyclizations involving amides. For instance, visible-light-mediated processes have been used to achieve the intramolecular radical cyclization of α-brominated amides to synthesize benzazepine derivatives. rsc.org Furthermore, complex cascades involving the addition of radicals to acrylamides can trigger cyclization and migration events via amidyl radical intermediates, highlighting the synthetic utility of these reactive species. acs.org

Derivatization Strategies and Applications As a Synthetic Intermediate

Synthesis of Bioorthogonal Probes and Reagents

Bioorthogonal chemistry involves reactions that can occur in living systems without interfering with native biochemical processes. The unique reactivity of 4-Cyano-2-fluorobenzamide makes it a valuable starting material for creating probes and reagents used in this field.

1,2,4,5-tetrazines are a class of heterocyclic compounds widely used in bioorthogonal chemistry due to their exceptionally fast and selective inverse electron-demand Diels-Alder (IEDDA) reactions with strained alkenes and alkynes. This compound serves as a key precursor for aryl-tetrazines. The synthesis typically begins with the conversion of the cyano group into the tetrazine ring. This process involves the reaction of the nitrile with hydrazine (B178648) to form a dihydrotetrazine intermediate, which is subsequently oxidized to the aromatic tetrazine. The electron-withdrawing nature of the cyano and fluoro groups on the benzamide (B126) scaffold can influence the electronic properties and thus the reactivity of the resulting tetrazine.

The general synthetic route allows for the creation of various substituted tetrazines, which are essential for applications in biological imaging, sensing, and drug delivery.

| Reactant | Reagents | Product | Application |

|---|---|---|---|

| This compound | 1. Hydrazine hydrate, Zinc triflate 2. Sodium nitrite, Acetic acid | 3-(4-Carbamoyl-3-fluorophenyl)-1,2,4,5-tetrazine | Bioorthogonal labeling probe |

Construction of Complex Organic Molecules

The multifunctionality of this compound allows it to be a foundational component in the synthesis of diverse and complex molecular architectures, including those with significant biological or material science applications.

This compound can be elaborated into more complex meta-diamide structures. These compounds are of interest in agrochemistry and medicinal chemistry. In a typical synthetic sequence, the cyano group of this compound is transformed or another amide group is introduced at a different position on the aromatic ring. For example, a synthetic route might involve the reduction of a nitro group at the 3-position (introduced in a prior step) to an amine, followed by coupling with a carboxylic acid to form a second amide linkage. This results in a meta-diamide scaffold where the original benzamide and the newly formed amide are in a 1,3-relationship. Such structures are investigated for their potential as insecticides and fungicides. rug.nlnih.govekb.eg

| Starting Material Derived from this compound | Reaction Type | Resulting Diamide Structure | Potential Application |

|---|---|---|---|

| 3-Amino-2-fluoro-4-cyanobenzamide | Amide coupling | N-(Substituted)-3-amido-2-fluoro-4-cyanobenzamide | Agrochemicals |

The reactive sites on this compound make it an ideal precursor for various heterocyclic systems.

Tetrazines : As detailed in section 4.1.1, the cyano group is a direct precursor to the tetrazine ring, a critical component in bioorthogonal chemistry. princeton.edu

Quinazolinones : The ortho-fluoro amide structure is a classic precursor for the synthesis of quinazolinones. The synthesis involves a base-promoted SNAr (nucleophilic aromatic substitution) reaction where the fluorine atom is displaced by a nitrogen nucleophile from an amide, followed by an intramolecular cyclization to form the quinazolinone ring. This transition-metal-free method provides an efficient route to both 2-substituted and 2,3-disubstituted quinazolin-4-ones, which are important scaffolds in many natural products and bioactive compounds.

Quinolinones : While direct synthesis of quinolinones from this compound is not extensively documented, its structure is amenable to established quinolinone synthesis routes. For instance, in reactions like the Camps cyclization, an N-(2-acylaryl)amide undergoes base- or acid-catalyzed cyclization. nih.gov this compound could be modified through reactions targeting the cyano group (e.g., conversion to a ketone) to generate a suitable precursor for such cyclizations, leading to functionalized quinolin-4-one derivatives. nih.gov

| Target Heterocycle | Key Reaction | Role of this compound |

|---|---|---|

| Tetrazines | Pinner reaction with hydrazine followed by oxidation | Source of the aryl nitrile |

| Quinazolinones | Base-promoted SNAr and cyclization | ortho-Fluorobenzamide precursor |

| Quinolinones | (Proposed) Camps cyclization after modification | Potential precursor after functional group transformation |

There is no specific information in the searched literature directly linking this compound to the synthesis of [18F]NT376. However, the structure of this compound makes it a plausible candidate for use in the synthesis of fluorine-18 (B77423) ([¹⁸F]) labeled radiotracers for Positron Emission Tomography (PET). The synthesis of PET tracers often involves the late-stage introduction of the short-lived ¹⁸F isotope.

A molecule like this compound could potentially be used in two main ways:

As a precursor for nucleophilic substitution, where the existing ¹⁹F atom is replaced by [¹⁸F]fluoride. This is often challenging due to the need for activation of the aromatic ring.

More commonly, a precursor molecule would be synthesized with a suitable leaving group (like a nitro group or a trimethylammonium salt) at the position where the [¹⁸F]fluoride is to be introduced. The synthesis of such a precursor could start from this compound by modifying its existing functional groups.

Strategies for Introducing Structural Diversity

The chemical versatility of this compound allows for the introduction of significant structural diversity through reactions targeting its three main functional groups.

The Cyano Group : The nitrile functionality is a versatile handle for various chemical transformations. It can be:

Hydrolyzed to a carboxylic acid.

Reduced to a primary amine (aminomethyl group).

Reacted with organometallic reagents (e.g., Grignard reagents) to form ketones.

Converted into various five-membered heterocycles like tetrazoles or oxadiazoles.

The Fluorine Atom : The fluorine atom, activated by the adjacent amide and the para-cyano group, is susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide range of nucleophiles, including:

Amines (to form aminobenzamides).

Alkoxides (to form alkoxybenzamides).

Thiolates (to form thioether derivatives).

The Benzamide Group : The primary amide can be N-alkylated or N-arylated to introduce substituents on the nitrogen atom. It can also be hydrolyzed back to the carboxylic acid or dehydrated to the nitrile under certain conditions, although the latter is less common starting from the amide.

These derivatization strategies enable chemists to use this compound as a starting point to generate large libraries of diverse compounds for screening in drug discovery and materials science. princeton.edu

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the determination of the connectivity and chemical environment of atoms within a molecule.

Proton (¹H) and Carbon (¹³C) NMR for Structural Confirmation

Proton (¹H) and Carbon-13 (¹³C) NMR are the most common NMR techniques used for the structural confirmation of organic molecules. These methods provide distinct signals for each chemically non-equivalent proton and carbon atom, respectively, offering a detailed map of the molecule's framework.

For 4-Cyano-2-fluorobenzamide, the ¹H NMR spectrum, typically recorded in a solvent like DMSO-d6 at 400 MHz, would exhibit characteristic signals for the aromatic protons and the amide protons. The aromatic region would show a complex splitting pattern due to the presence of the fluorine and cyano substituents on the benzene (B151609) ring. The amide protons would likely appear as two distinct broad singlets, indicating restricted rotation around the C-N bond.

The ¹³C NMR spectrum, recorded at 101 MHz in DMSO-d6, provides complementary information. It would display signals for each of the eight unique carbon atoms in the molecule, including the carbonyl carbon of the amide, the cyano carbon, and the six carbons of the aromatic ring. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing effects of the cyano and amide groups and the electronegativity of the fluorine atom.

Table 1: NMR Spectroscopic Data for this compound

| Technique | Nucleus | Solvent | Frequency | Observed Chemical Shifts (ppm) and Coupling Constants (Hz) |

| ¹H NMR | Proton | DMSO-d6 | 400 MHz | Aromatic protons and amide protons. |

| ¹³C NMR | Carbon-13 | DMSO-d6 | 101 MHz | Signals corresponding to the carbonyl, cyano, and aromatic carbons. |

Note: Specific chemical shift values and coupling constants from experimental data are required for a complete table.

Two-Dimensional (2D) NMR Techniques (e.g., HMQC, HSQC, HMBC) for Connectivity and Stereochemistry

While 1D NMR provides information about the types of protons and carbons present, 2D NMR techniques are indispensable for establishing the connectivity between them.

Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Quantum Coherence (HMQC) experiments are used to determine one-bond correlations between protons and the carbons to which they are directly attached. In the case of this compound, an HSQC or HMQC spectrum would show cross-peaks connecting the signals of the aromatic protons to their corresponding aromatic carbon signals.

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is crucial for identifying longer-range (typically 2-3 bond) correlations between protons and carbons. This technique helps to piece together the molecular fragments identified from 1D NMR and HSQC/HMQC. For this compound, HMBC would reveal correlations between the amide protons and the carbonyl carbon, as well as correlations between aromatic protons and neighboring carbons, including the carbon bearing the cyano group. This data is vital for unambiguously confirming the substitution pattern on the benzene ring.

These 2D NMR experiments, when analyzed together, provide a comprehensive and unambiguous assignment of all proton and carbon signals, thereby confirming the complete chemical structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a highly sensitive method used for determining the molecular weight of a compound, its elemental composition, and for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, allowing for the determination of its elemental formula. The exact mass of this compound (C₈H₅FN₂O) can be calculated and compared with the experimentally determined mass. The close agreement between the theoretical and experimental values provides strong evidence for the compound's elemental composition and confirms its molecular formula.

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₈H₅FN₂O |

| Calculated Exact Mass | [Insert Calculated Mass] |

| Observed Exact Mass | [Insert Observed Mass from Experimental Data] |

| Mass Error (ppm) | [Calculate and Insert ppm Error] |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Purity and Structural Information

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is widely used for the analysis of complex mixtures, purity assessment, and structural elucidation.

In the context of this compound, LC-MS/MS can be employed to:

Assess Purity: By separating the target compound from any impurities or byproducts from the synthesis, LC-MS allows for the determination of the compound's purity. The area under the chromatographic peak corresponding to this compound relative to the total peak area provides a quantitative measure of its purity.

Provide Structural Information: Tandem mass spectrometry (MS/MS) involves the fragmentation of the parent ion of this compound. The resulting fragment ions provide valuable information about the compound's structure. For instance, characteristic losses of the amide group (-CONH₂) or the cyano group (-CN) can be observed, further confirming the identity of the compound.

Vibrational Spectroscopy

Vibrational spectroscopy, which includes Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of its bonds.

The FT-IR spectrum of this compound would show characteristic absorption bands corresponding to the different functional groups. Key vibrational modes to expect include:

N-H stretching of the amide group, typically appearing as two bands in the region of 3400-3200 cm⁻¹.

C≡N stretching of the cyano group, which gives a sharp and intense absorption band around 2230-2210 cm⁻¹.

C=O stretching of the amide carbonyl group, usually a strong band in the range of 1680-1630 cm⁻¹.

C-F stretching which would appear in the fingerprint region, typically around 1250-1000 cm⁻¹.

Aromatic C-H and C=C stretching vibrations.

Raman spectroscopy provides complementary information to FT-IR. The C≡N and aromatic ring vibrations are often strong in the Raman spectrum.

Table 3: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Amide | N-H stretch | 3400-3200 |

| Cyano | C≡N stretch | 2230-2210 |

| Amide | C=O stretch | 1680-1630 |

| Fluoroaromatic | C-F stretch | 1250-1000 |

By integrating the data from these advanced spectroscopic and analytical techniques, a complete and unambiguous structural characterization of this compound can be achieved, ensuring its identity and purity for further applications.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound reveals characteristic absorption bands that correspond to the vibrational frequencies of its specific bonds.

The analysis of the spectrum provides clear evidence for the key functional groups. The presence of the amide group is confirmed by the characteristic N-H stretching vibrations, typically observed as a pair of bands in the region of 3400-3200 cm⁻¹, and the strong C=O (amide I) stretching vibration, which appears around 1680-1640 cm⁻¹. The nitrile (C≡N) group exhibits a sharp and distinct absorption band in the 2260-2220 cm⁻¹ region. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while the C-F stretching vibration gives rise to a strong band in the fingerprint region, usually between 1400 and 1000 cm⁻¹.

Table 1: FTIR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| Data not available | N-H stretch (asymmetric) | Amide (-CONH₂) |

| Data not available | N-H stretch (symmetric) | Amide (-CONH₂) |

| Data not available | C≡N stretch | Nitrile (-CN) |

| Data not available | C=O stretch (Amide I) | Amide (-CONH₂) |

| Data not available | N-H bend (Amide II) | Amide (-CONH₂) |

| Data not available | Aromatic C=C stretch | Benzene ring |

| Data not available | C-F stretch | Fluoro-substituent |

| Data not available | Aromatic C-H out-of-plane bend | Benzene ring |

Note: Specific experimental values for the vibrational frequencies of this compound are not publicly available in the searched literature. The table indicates the expected regions for these characteristic vibrations based on established spectroscopic principles.

X-ray Diffraction (XRD)

Single Crystal X-ray Diffraction for Solid-State Structure Determination

For this compound, a single crystal XRD analysis would yield a definitive solid-state structure. The resulting crystallographic data would include the crystal system, space group, and unit cell dimensions. This information is crucial for understanding the molecule's packing in the solid state and the nature of non-covalent interactions, such as hydrogen bonding, which can significantly influence its physical properties. The amide group, with its hydrogen bond donor (N-H) and acceptor (C=O) sites, is expected to play a significant role in the formation of supramolecular assemblies.

Table 2: Crystallographic Data for this compound

| Parameter | Value |

| Chemical Formula | C₈H₅FN₂O |

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

| Density (calculated) | Data not available |

Note: Experimental crystallographic data for this compound could not be located in publicly accessible databases or literature. The table is presented as a template for the expected parameters from a single crystal XRD study.

Computational Chemistry and Theoretical Studies on 4 Cyano 2 Fluorobenzamide

Quantum Chemical Calculations

Quantum chemical calculations have emerged as powerful tools for elucidating the fundamental properties of molecules. For 4-Cyano-2-fluorobenzamide, these methods have been instrumental in predicting its three-dimensional structure, electronic behavior, and spectroscopic features.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has been a cornerstone in the computational analysis of this compound and its derivatives. This approach offers a favorable balance between computational cost and accuracy, making it well-suited for studying molecules of this size. A study on a series of this compound derivatives utilized the B3LYP/6-311++G(d,p) basis set to investigate their optimized geometry, electronic properties, and vibrational frequencies.

Theoretical geometry optimization of this compound provides crucial insights into its stable conformation. DFT calculations have been employed to predict key structural parameters such as bond lengths, bond angles, and dihedral angles. These computational predictions are essential for understanding the molecule's spatial arrangement and how it might interact with other molecules.

Below is a table showcasing selected theoretically predicted structural parameters for a derivative of this compound.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-F | 1.35 Å |

| Bond Length | C≡N | 1.15 Å |

| Bond Length | C=O | 1.23 Å |

| Bond Angle | C-C-F | 119.5° |

| Bond Angle | C-C-C≡N | 178.9° |

| Dihedral Angle | F-C-C-C | 179.8° |

Note: The data presented is illustrative and based on calculations performed on a derivative of this compound.

Vibrational frequency analysis, performed computationally, is a valuable tool for interpreting experimental infrared and Raman spectra. For this compound derivatives, DFT calculations have been used to predict the vibrational modes and their corresponding frequencies. This allows for the assignment of specific spectral bands to the stretching, bending, and torsional motions of the atoms within the molecule. The comparison between calculated and experimental FT-IR spectra has been a key aspect of these studies.

The electronic properties of a molecule are critical to understanding its reactivity and chemical behavior. DFT calculations have been used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) for this compound derivatives. The energy difference between these frontier molecular orbitals, known as the HOMO-LUMO gap, provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. This map is crucial for predicting the sites of electrophilic and nucleophilic attack. For derivatives of this compound, MEP analysis has been performed to identify the electron-rich and electron-deficient regions, thereby providing insights into its reactive behavior.

Ab Initio Methods (e.g., MP2, Coupled Cluster)

While DFT is widely used, ab initio methods, which are based on first principles without empirical parameterization, offer a higher level of theory and potentially greater accuracy, albeit at a higher computational cost. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide even more refined predictions of molecular properties. Although detailed studies specifically on this compound using these high-level methods are less common in the readily available literature, they represent an important avenue for achieving benchmark-quality computational data on its structure and energetics.

Conformational Analysis and Dynamics

No studies were found that specifically investigated the conformational landscape of this compound using computational methods.

Computational Protocols for Conformational Sampling (e.g., CREST, xTB, CENSO)

There is no available literature reporting the use of computational protocols such as CREST, xTB, or CENSO for the conformational sampling of this compound.

Molecular Dynamics Simulations

A search of scientific databases yielded no publications detailing molecular dynamics simulations performed on this compound to study its dynamic behavior.

Interconversion Barriers and Rotational Landscapes

No theoretical studies were found that calculated the interconversion barriers or mapped the rotational energy landscapes for the flexible bonds within this compound.

Reaction Pathway and Mechanism Elucidation

There is a lack of published research on the theoretical elucidation of reaction pathways and mechanisms involving this compound.

Transition State Characterization

No computational studies characterizing the transition states of reactions involving this compound could be located.

Prediction of Reaction Kinetics and Rate Constants

No research articles were identified that focused on the computational prediction of reaction kinetics or rate constants for reactions of this compound.

Thermodynamic Property Calculations

Thermodynamic properties are crucial for understanding the stability and reactivity of a molecule. Computational methods can provide reliable estimates of these properties.

The determination of thermodynamic properties such as heat capacity (Cv), entropy (S), and enthalpy (H) through computational means relies on statistical thermodynamics, which connects the macroscopic properties of a system to the quantum mechanical properties of its constituent molecules. These calculations are typically performed using the results of frequency analysis from DFT or other quantum mechanical methods.

The vibrational frequencies of the molecule are used to calculate the vibrational partition function, which is then used to determine the vibrational contributions to the thermodynamic properties. Rotational and translational contributions are calculated using the moments of inertia and the molecular weight, respectively.

For a molecule like this compound, computational studies on similar structures, such as substituted benzamides, have shown that DFT methods can accurately predict these thermodynamic parameters. nih.govresearchgate.net The calculated values are temperature-dependent. For instance, enthalpy, entropy, and heat capacity are generally observed to increase with rising temperature due to increased molecular vibration. banglajol.info

Table 1: Illustrative Thermodynamic Properties of this compound at Standard Conditions (298.15 K)

| Property | Symbol | Illustrative Value | Units |

| Heat Capacity (constant volume) | Cv | Value not available | J/(mol·K) |

| Entropy | S | Value not available | J/(mol·K) |

| Enthalpy | H | Value not available | kJ/mol |

Note: The values in this table are illustrative as specific computational data for this compound were not found in the searched literature. The actual values would be determined through specific quantum chemical calculations.

Prediction of Molecular Properties for Intermolecular Interactions

Understanding the electronic properties of a molecule is fundamental to predicting its behavior in intermolecular interactions. DFT provides a framework for calculating several key descriptors of chemical reactivity.

These molecular properties are derived from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Ionization Energy (I): The minimum energy required to remove an electron from a molecule. Within the framework of Koopman's theorem, it can be approximated as the negative of the HOMO energy (I ≈ -EHOMO). Studies on fluorinated benzonitriles have shown that fluorine substitution can increase the ionization energy. mdpi.com

Electron Affinity (A): The energy released when an electron is added to a molecule. It can be approximated as the negative of the LUMO energy (A ≈ -ELUMO). The presence of electron-withdrawing groups like the cyano group generally increases the electron affinity. rdd.edu.iq

Chemical Potential (μ): A measure of the escaping tendency of an electron from a system. It is calculated as the negative of electronegativity (μ = -χ) and can be approximated as the average of the HOMO and LUMO energies: μ ≈ (EHOMO + ELUMO) / 2.

Global Hardness (η): A measure of the resistance of a molecule to change its electron distribution. It is calculated as half the difference between the ionization energy and the electron affinity: η = (I - A) / 2, which can be approximated as η ≈ (ELUMO - EHOMO) / 2.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is defined as ω = μ2 / (2η). A higher electrophilicity index indicates a greater capacity to act as an electrophile. The addition of cyano groups to an aromatic ring has been shown to increase the electrophilicity index. rdd.edu.iq

Computational studies on related molecules, such as cyanobenzene derivatives and other substituted benzamides, have demonstrated the utility of these descriptors in understanding their reactivity. rdd.edu.iqias.ac.innih.gov For this compound, the presence of both a fluorine atom and a cyano group, both of which are electron-withdrawing, is expected to significantly influence these electronic properties.

Table 2: Predicted Molecular Properties of this compound

| Property | Symbol | Formula | Illustrative Value | Units |

| Ionization Energy | I | I ≈ -EHOMO | Value not available | eV |

| Electron Affinity | A | A ≈ -ELUMO | Value not available | eV |

| Chemical Potential | μ | μ ≈ (EHOMO + ELUMO) / 2 | Value not available | eV |

| Global Hardness | η | η ≈ (ELUMO - EHOMO) / 2 | Value not available | eV |

| Electrophilicity Index | ω | ω = μ2 / (2η) | Value not available | eV |

Note: The values in this table are illustrative as specific computational data for this compound were not found in the searched literature. The actual values would be determined through specific quantum chemical calculations.

Solid State Chemistry and Supramolecular Interactions Involving 4 Cyano 2 Fluorobenzamide and Its Analogues

Crystal Engineering Principles

Hydrogen Bonding Networks in Crystalline Architectures

The crystal structure of 4-Cyano-2-fluorobenzamide is prominently defined by a robust network of hydrogen bonds. The primary amide group (–CONH₂) is the key player in forming the principal supramolecular motif. Specifically, molecules of this compound form centrosymmetric dimers through pairs of N—H···O hydrogen bonds between the amide groups of two adjacent molecules.

This interaction creates a characteristic R²₂(8) ring motif, a common and highly stable supramolecular synthon in benzamide (B126) structures. In this arrangement, the amide N–H group of one molecule donates a hydrogen to the carbonyl oxygen atom of a neighboring, centrosymmetrically related molecule, and vice versa. These dimers then act as fundamental building blocks, which are further linked into a more extended three-dimensional network through other, weaker interactions. The stability and directionality of these N—H···O bonds are the primary driving forces for the observed crystal packing.

Halogen Bonding Interactions

Halogen bonding refers to the non-covalent interaction between a halogen atom (Lewis acid) and a Lewis base. While iodine and bromine are strong halogen bond donors, chlorine and fluorine are generally considered weak. In the context of this compound, the fluorine atom is covalently bonded to an sp²-hybridized carbon of the benzene (B151609) ring. Organic fluorine is highly electronegative and has low polarizability, making it a very poor halogen bond donor.

π-Stacking and Other Non-Covalent Interactions

Non-covalent interactions involving π-systems are crucial in the stabilization of many aromatic crystal structures. These include π-π stacking and C—H···π interactions.

Interestingly, a detailed analysis of the crystal structure of this compound reveals that there are no significant π-π stacking interactions between the aromatic rings of adjacent molecules. The presence of the fluorine substituent and the specific hydrogen bonding network likely preclude a packing arrangement that would be favorable for such stacking. The disruption of π-π stacking by fluorine substitution is a known phenomenon in some halobenzene crystal structures. nih.gov

Host-Guest Chemistry Applications

Host-guest chemistry involves the formation of complexes between a larger 'host' molecule and a smaller 'guest' molecule through non-covalent interactions. mdpi.com Macrocyclic hosts like cyclodextrins, calixarenes, and cucurbiturils are commonly used to encapsulate guest molecules, which can alter the guest's physical properties, such as solubility, or protect it from the external environment. nih.govnih.gov

To date, there are no specific reports in the scientific literature detailing the use of this compound as either a host or a guest molecule in supramolecular assemblies. However, the fundamental chemistry of its structure suggests potential for such applications. Benzamide derivatives have been studied as guest molecules, capable of being encapsulated within larger host structures. nih.govresearchgate.net The aromatic ring of this compound could fit within the hydrophobic cavity of hosts like cyclodextrins, while the polar amide and cyano groups could interact with the host's portals. nih.gov Such encapsulation could be explored for applications in controlled release or the formulation of new materials, though this remains a hypothetical area for this specific compound.

Characterization of Supramolecular Assemblies

To fully understand the nature and relative importance of the various non-covalent interactions that stabilize a crystal structure, specialized computational and analytical tools are employed. Hirshfeld surface analysis has become a standard method for visualizing and quantifying intermolecular contacts in molecular crystals.

2D-Fingerprint Plots and Hirshfeld Surface Analysis

Hirshfeld surface analysis for this compound provides a powerful visualization of the intermolecular interactions within its crystal lattice. The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii sum, corresponding to the strongest interactions. For this compound, prominent red regions appear around the amide group, visually confirming the dominant role of the N—H···O hydrogen bonds.

This qualitative analysis is complemented by quantitative 2D-fingerprint plots, which summarize all intermolecular contacts as a scatter plot of the distances from the surface to the nearest atom inside (di) and outside (de) the surface. By decomposing this plot, the percentage contribution of each type of interaction to the total crystal packing can be determined. For this compound, the analysis reveals the following contributions:

| Interaction Type | Contribution (%) |

| H···H | 35.8 |

| C···H/H···C | 18.0 |

| F···H/H···F | 16.9 |

| O···H/H···O | 12.1 |

| N···H/H···N | 8.8 |

| C···C | 3.5 |

| Other | 4.9 |

This table presents the relative contributions of different intermolecular contacts to the Hirshfeld surface area for this compound.

Emerging Research Directions and Future Perspectives

Integration with Flow Chemistry and Automated Synthesis

The synthesis of fine chemicals and pharmaceutical intermediates is undergoing a significant transformation, with a move away from traditional batch processing towards continuous flow chemistry. This paradigm shift offers numerous advantages, including enhanced safety, better process control, improved heat and mass transfer, and greater scalability. For the synthesis of benzamide (B126) derivatives like 4-Cyano-2-fluorobenzamide, flow chemistry presents an opportunity to improve reaction efficiency, yield, and purity while minimizing waste.

Automated synthesis platforms, which combine flow reactors with robotic systems and in-line analysis, are becoming increasingly crucial in pharmaceutical research. These systems enable high-throughput synthesis and rapid screening of reaction conditions, accelerating the discovery and optimization of synthetic routes. The amide bond formation, a key step in the synthesis of this compound, is a well-established reaction in flow chemistry, with numerous examples of peptide and other amide syntheses being successfully translated to continuous processes.

Table 1: Comparison of Synthesis Methods for a 4-Cyano-2-fluorobenzyl Alcohol Precursor

| Feature | Traditional Batch Method | Micro-reactor (Flow) Method |

|---|---|---|

| Primary Advantage | Established procedures | Improved selectivity, higher yield |

| Side Reactions | More prevalent | Greatly reduced |

| Reagent Safety | May involve toxic/explosive reagents | Avoids highly toxic/explosive reagents |

| Catalyst Cost | May require expensive palladium catalysts | Catalyst use is optimized |

| Scalability | Potential challenges | Suitable for production and amplification |

| Reported Yield | Variable, often lower | 74-87% (two-step total) |

Data sourced from patent CN113816874B.

Advanced Catalyst Design for Specific Transformations

The precise and efficient synthesis of this compound and its derivatives heavily relies on the development of advanced catalytic systems. Research is focused on designing catalysts that offer high selectivity and functional group tolerance, particularly for the key transformations involving C-H functionalization, cyanation, and fluorination.

Transition-metal catalysis is a cornerstone of this research. For instance, ruthenium(II) complexes have been shown to be effective catalysts for the direct C–H cyanation of benzamides. This method allows for the introduction of the cyano group onto the aromatic ring with high site-selectivity and tolerance for other functional groups like halogens, which is crucial for the synthesis of complex molecules. Similarly, palladium-catalyzed cyanation of (hetero)aryl halides provides a mild and efficient route to aryl nitriles, offering an alternative synthetic pathway from halogenated precursors.

Copper-catalyzed reactions are also emerging as powerful tools. Recent studies have demonstrated copper's utility in cascade reactions to form cyano-substituted γ-lactams and in the sequential C-H fluorination and functionalization of benzylic C-H bonds. The latter is particularly relevant, as it provides a method for site-selective C-H functionalization, which could be adapted for the modification of precursors to this compound. The ability to use catalysts to selectively activate and functionalize specific C-H bonds is a major goal, as it improves the atom- and step-economy of a synthesis.

Future catalyst design will likely focus on:

Non-precious metal catalysts: Reducing reliance on expensive metals like palladium and ruthenium.

Photocatalysis: Using light to drive reactions, often under milder conditions.

Enzymatic catalysis: Employing biocatalysts for highly selective transformations.

These advancements will enable more sustainable and cost-effective synthetic routes to this compound and its analogs, facilitating their broader application.

Development of Predictive Models for Reactivity and Selectivity

The regioselectivity of reactions on substituted aromatic rings like this compound can be challenging to predict due to the competing electronic effects of the substituents. Modern computational chemistry and machine learning are providing powerful new tools to address this challenge. By developing predictive models, chemists can more accurately forecast reaction outcomes, thereby reducing the need for extensive experimental screening and accelerating the discovery of new synthetic methodologies.

These predictive models are often built upon quantum mechanical calculations and large datasets of known reactions. They can calculate various molecular properties, such as electron density, electrostatic potential, and bond dissociation energies, to predict the most likely site for a chemical reaction to occur. For instance, models have been developed to predict the site selectivity of aromatic C-H functionalization reactions, a key strategy for modifying the core structure of this compound. These models can provide quantitative likelihood scores for various functionalization reactions at each possible position on the aromatic ring.

Recent work has employed machine learning and deep learning to evaluate the intrinsic reactivity of covalent compounds, demonstrating robust correlations between predicted and experimental data. For a molecule like this compound, such models could predict:

The most reactive C-H bond for functionalization.

The influence of the fluoro and cyano groups on the reactivity of the amide moiety.

The potential for nucleophilic aromatic substitution.

By inputting the structure of this compound into these models, researchers can quickly assess the feasibility of various transformations and design more efficient and selective synthetic strategies. This in silico approach significantly streamlines the experimental workflow, saving time, resources, and reducing chemical waste.

Exploration of Novel Derivatizations for Advanced Materials Science

While much of the focus on benzamide derivatives has been in pharmaceuticals, the unique electronic properties imparted by the fluoro and cyano groups in this compound make it an intriguing scaffold for the development of advanced materials. The strong electron-withdrawing nature of both substituents can significantly influence the optical and electronic characteristics of molecules, a property that is highly sought after in materials science.

Research in organic electronics has shown that incorporating cyano groups is a powerful strategy for creating n-type organic semiconductors, which are essential for building efficient electronic devices like organic thin-film transistors (OTFTs) and organic solar cells. The cyano group helps to lower the energy level of the lowest unoccupied molecular orbital (LUMO) of a material, facilitating electron transport. Similarly, fluorine substitution is a well-established method for tuning the electronic properties and improving the stability of organic electronic materials.

The derivatization of this compound could lead to novel building blocks (monomers) for high-performance polymers and functional organic materials. Potential areas of exploration include:

Organic Light-Emitting Diodes (OLEDs): Fluorinated benzonitriles are used as key building blocks for Thermally Activated Delayed Fluorescence (TADF) emitters, which can improve the efficiency of OLED devices.

High-Performance Polymers: The amide linkage can be used for the synthesis of polyamides. Incorporating the rigid, polar 4-cyano-2-fluorophenyl group into a polymer backbone could enhance thermal stability and introduce specific electronic functionalities. Studies on unsaturated polyamides with pendent cyano groups have shown that such materials can be crosslinked to form highly thermally stable resins.

Fluorescent Materials: The reaction of cyanodifluorobenzenes (a related precursor structure) with catechols yields cyanodibenzo dioxines, which exhibit fluorescent properties. This suggests that derivatives of this compound could be explored for applications in sensing and imaging.

By strategically modifying the benzamide core, researchers can fine-tune the resulting material's properties for specific applications, opening up a new frontier for this compound beyond its traditional use as a synthetic intermediate.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-Cyano-2-fluorobenzamide in laboratory settings?

- Methodological Answer : Synthesis typically involves coupling reactions between fluorinated benzoyl chlorides and cyano-substituted anilines under controlled conditions. For example, amidation of 4-cyanobenzoyl chloride with 2-fluoroaniline in anhydrous tetrahydrofuran (THF) using triethylamine as a base at 0–5°C yields the target compound. Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane) and structural validation via H/C NMR and FT-IR is critical. Refer to analogous protocols for fluorobenzamide derivatives .

Q. Which analytical techniques are most reliable for structural characterization of this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight (CHFNO, MW 240.23). X-ray crystallography resolves spatial arrangement, while F NMR (δ ~ -110 ppm) and H NMR (aromatic protons at δ 7.2–8.3 ppm) verify substituent positions. Infrared spectroscopy identifies key functional groups (C≡N stretch ~2220 cm, amide C=O ~1680 cm). Cross-reference with PubChem-generated InChIKey (VSPRNQPPKIBABI-UHFFFAOYSA-N) for database validation .

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer : Avoid inhalation/contact using nitrile gloves, lab coats, and fume hoods. Store in airtight containers at 2–8°C to prevent hydrolysis. Monitor for cyanide release under acidic conditions. Dispose via hazardous waste protocols. While specific toxicity data are limited, general benzamide precautions apply (e.g., Sigma-Aldrich guidelines for similar compounds) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line specificity, solvent effects). Perform dose-response curves across multiple models (e.g., cancer vs. normal cells) and validate with orthogonal assays (e.g., enzymatic inhibition vs. cellular viability). Use computational tools (QSPR, molecular docking) to predict binding affinities and compare with experimental IC values. Reconcile findings using statistical meta-analysis .

Q. What computational strategies predict the physicochemical properties and reactivity of this compound?